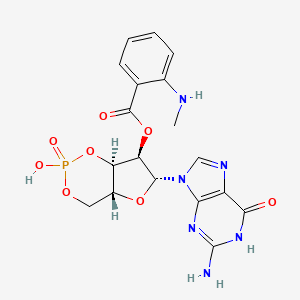
Mant-cgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methylanthraniloyl-guanosine 3’,5’-cyclic monophosphate (Mant-cgmp) is a fluorescently labeled analog of guanosine 3’,5’-cyclic monophosphate (cgmp). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for various phosphodiesterases and its utility in fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mant-cgmp is synthesized by attaching a N’-methylanthraniloyl (Mant) group to the ribose moiety of cgmp. The synthesis involves the reaction of cgmp with N’-methylanthranilic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Mant-cgmp primarily undergoes hydrolysis reactions catalyzed by phosphodiesterases. These reactions result in the cleavage of the cyclic phosphate bond, leading to the formation of guanosine monophosphate (GMP) and the release of the Mant group .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include various phosphodiesterases, which facilitate the cleavage of the cyclic phosphate bond .
Major Products Formed
The major products formed from the hydrolysis of this compound are guanosine monophosphate (GMP) and the free Mant group .
Applications De Recherche Scientifique
Mant-cgmp is extensively used in scientific research due to its fluorescent properties, which allow for the real-time monitoring of enzymatic reactions. Some key applications include:
Biochemistry: Used to study the kinetics and substrate specificity of phosphodiesterases.
Pharmacology: Employed in the development and testing of phosphodiesterase inhibitors.
Cell Biology: Utilized to investigate intracellular signaling pathways involving cgmp.
Medical Research: Applied in studies related to cardiovascular diseases and neurodegenerative disorders.
Mécanisme D'action
Mant-cgmp exerts its effects by acting as a substrate for phosphodiesterases. Upon binding to the active site of the enzyme, the cyclic phosphate bond is cleaved, resulting in a change in fluorescence. This change in fluorescence can be quantitatively measured to monitor the enzymatic activity . The primary molecular targets are the various isoforms of phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic nucleotides .
Comparaison Avec Des Composés Similaires
Mant-cgmp is unique due to its fluorescent properties, which make it a valuable tool for real-time monitoring of enzymatic reactions. Similar compounds include:
Mant-camp: A fluorescent analog of adenosine 3’,5’-cyclic monophosphate (camp), used in similar applications.
This compound stands out due to its specific interaction with phosphodiesterases and its utility in studying cgmp-related signaling pathways .
Propriétés
Numéro CAS |
83707-15-7 |
|---|---|
Formule moléculaire |
C18H19N6O8P |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
WKGUYUNJVBVOOQ-XNIJJKJLSA-N |
SMILES isomérique |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)O)O[C@H]2N4C=NC5=C4N=C(NC5=O)N |
SMILES canonique |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


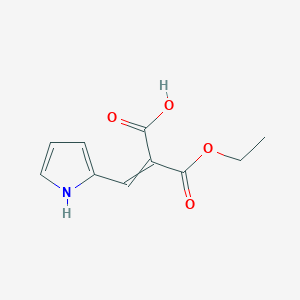

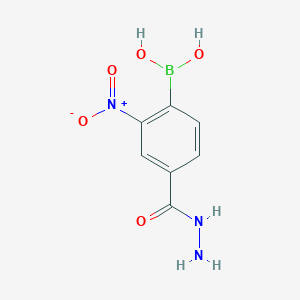
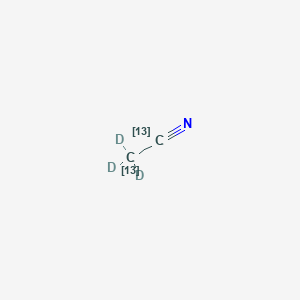
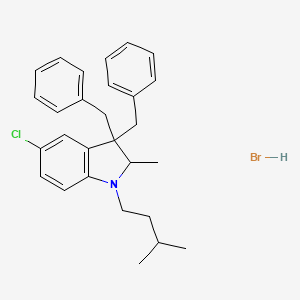
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)

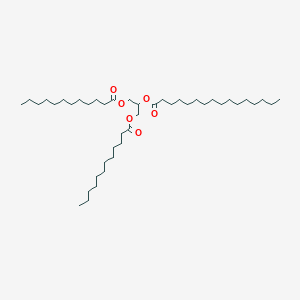
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
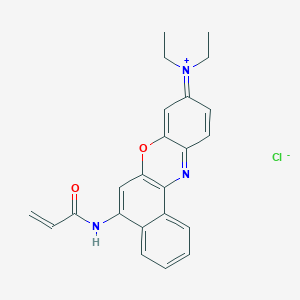
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
